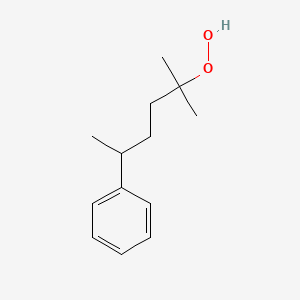
2-Methyl-5-phenylhexane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-phenylhexane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a hexane chain with methyl and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenylhexane-2-peroxol typically involves the reaction of 2-Methyl-5-phenylhexane with hydrogen peroxide under acidic conditions. The reaction proceeds via the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound. Common reagents used in this synthesis include hydrogen peroxide and sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactive nature of peroxides.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-phenylhexane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the peroxol group can yield the corresponding alcohol.
Substitution: The peroxol group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hexane derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-phenylhexane-2-peroxol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an initiator in polymerization reactions.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-phenylhexane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with cellular components, leading to oxidative stress and modulation of signaling pathways. The compound may target specific enzymes and proteins involved in redox regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-phenylhexane: Lacks the peroxol group, making it less reactive.
2-Methyl-5-phenylhexane-2-ol: Contains a hydroxyl group instead of a peroxol group.
2-Methyl-5-phenylhexane-2-one: Contains a carbonyl group instead of a peroxol group.
Uniqueness
2-Methyl-5-phenylhexane-2-peroxol is unique due to its peroxol group, which imparts distinct reactivity and potential applications in oxidative processes. Its ability to generate ROS makes it valuable in research related to oxidative stress and redox biology.
Propiedades
Número CAS |
79889-16-0 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
(5-hydroperoxy-5-methylhexan-2-yl)benzene |
InChI |
InChI=1S/C13H20O2/c1-11(9-10-13(2,3)15-14)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 |
Clave InChI |
VYXABHQKDISBGF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C)(C)OO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


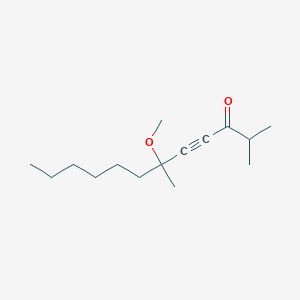

![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
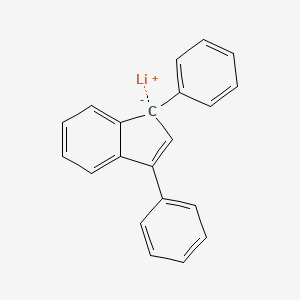
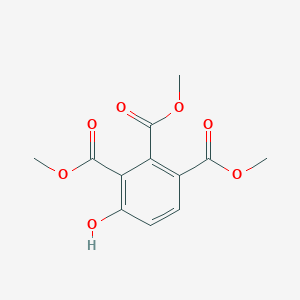
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
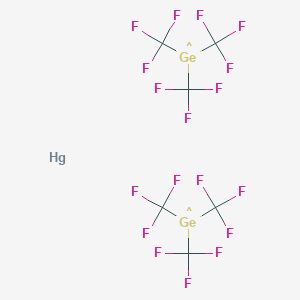



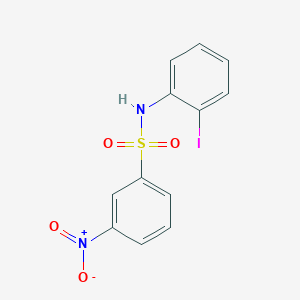
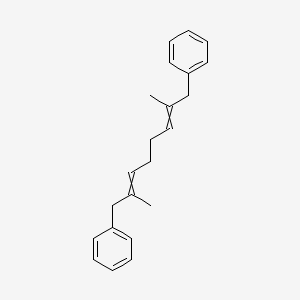
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
